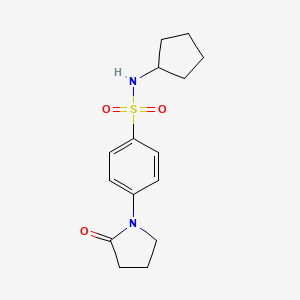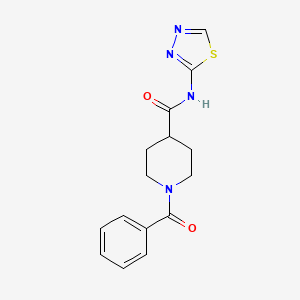![molecular formula C23H17NO4 B4846390 2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]-N-phenylacetamide](/img/structure/B4846390.png)
2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]-N-phenylacetamide
Overview
Description
2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]-N-phenylacetamide, also known as coumarin-3-acetophenone, is a synthetic compound that belongs to the class of coumarin derivatives. This compound has been widely studied for its potential applications in the field of medicinal chemistry. It exhibits a broad range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antioxidant effects.
Scientific Research Applications
2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]-N-phenylacetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a broad range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antioxidant effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The exact mechanism of action of 2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]-N-phenylacetamide is not fully understood. However, it has been suggested that the compound may exert its biological effects by modulating various signaling pathways in the cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]-N-phenylacetamide exhibits a broad range of biochemical and physiological effects. It has been found to possess antioxidant properties, which may help to protect the cells from oxidative stress and damage. It has also been shown to possess antimicrobial activity against various bacteria and fungi. In addition, it has been found to inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]-N-phenylacetamide in lab experiments is its broad range of biological activities. This makes it a potential candidate for the development of new drugs for the treatment of various diseases. Additionally, the compound is relatively easy to synthesize and can be obtained in high yields with high purity. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Future Directions
There are several future directions for the research on 2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]-N-phenylacetamide. One potential direction is to investigate the potential of this compound as a drug candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Another direction is to explore the potential of this compound as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and to optimize its synthesis method for large-scale production.
properties
IUPAC Name |
2-(4-oxo-2-phenylchromen-3-yl)oxy-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c25-20(24-17-11-5-2-6-12-17)15-27-23-21(26)18-13-7-8-14-19(18)28-22(23)16-9-3-1-4-10-16/h1-14H,15H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIJVIBONNOSPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxo-2-phenylchromen-3-yl)oxy-N-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(diethylamino)benzoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4846311.png)


![2-(1,3-benzodioxol-5-yloxy)-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide](/img/structure/B4846333.png)
![2-[(2-chloro-6-nitrophenyl)thio]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4846346.png)
![N-(4-acetylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4846353.png)

![4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4846364.png)
![N-(2-bromophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4846366.png)
![2-[1-benzyl-4-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4846379.png)
![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4846387.png)
![N-{[4-ethyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzamide](/img/structure/B4846394.png)
![3-[(2-fluorobenzyl)thio]-4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B4846397.png)
![6,8-dimethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4846411.png)